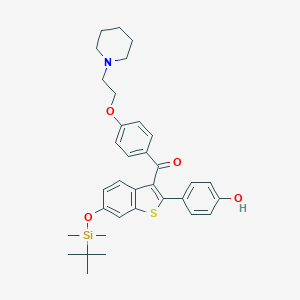

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Beschreibung

BenchChem offers high-quality 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443288 | |

| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-47-2 | |

| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

An In-depth Technical Guide to the Chemical Properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Executive Summary

This technical guide provides a comprehensive analysis of the , a key silyl-protected derivative of the selective estrogen receptor modulator (SERM), Raloxifene. As an important intermediate in synthetic chemistry and a potential reference standard in metabolic studies, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document elucidates the molecule's structural features, physicochemical properties, spectroscopic signature, chemical stability, and reactivity. It further provides validated protocols for its analytical characterization and a logical workflow for its synthesis, grounding all claims in authoritative scientific literature. The insights herein are intended to empower scientists to handle, analyze, and utilize this compound with precision and confidence.

Molecular Identity and Structural Elucidation

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is derived from Raloxifene through the selective protection of the phenolic hydroxyl group at the C-6 position with a tert-butyldimethylsilyl (TBDMS) ether. This modification is a common strategy in multi-step organic synthesis to prevent the C-6 hydroxyl from participating in undesired side reactions while targeting other functional groups in the molecule.

The core structure retains the characteristic benzothiophene scaffold of Raloxifene, which is crucial for its biological activity. The key structural alteration is the replacement of the acidic proton of the 6-hydroxyl group with a bulky, sterically hindering TBDMS group. This has profound implications for the molecule's solubility, lipophilicity, and reactivity, as detailed in subsequent sections.

-

IUPAC Name: [6-(tert-Butyldimethylsilyloxy)-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone

-

Common Name: 6-O-TBDMS-Raloxifene

-

CAS Number: 174263-51-7

-

Molecular Formula: C₃₄H₄₁NO₄S

-

Molecular Weight: 575.8 g/mol

Physicochemical Properties: A Comparative Overview

The introduction of the TBDMS group dramatically alters the physicochemical profile of the Raloxifene molecule, primarily by increasing its lipophilicity and masking one of its two acidic phenolic protons. These changes are critical for designing synthetic workups, purification strategies, and analytical methods.

| Property | 6-TBDMS-Raloxifene | Raloxifene (Parent Compound) | Rationale for Change |

| Molecular Weight | 575.8 g/mol | 473.6 g/mol | Addition of C₆H₁₅Si group (114.2 g/mol ). |

| Appearance | White to off-white solid | White to pale-yellow solid | General property of the molecular class. |

| LogP (calculated) | ~7.2 | ~5.8 | The bulky, non-polar TBDMS group significantly increases lipophilicity. |

| pKa (predicted) | ~9.0 (Piperidine N), ~10.0 (4'-OH) | ~9.0 (Piperidine N), ~9.5 (6-OH), ~10.5 (4'-OH) | Silylation removes the acidic 6-OH proton, leaving only the 4'-OH phenol. |

| Solubility | Freely soluble in THF, DCM, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Sparingly soluble in THF, Methanol; Very slightly soluble in water. | Increased lipophilicity enhances solubility in non-polar organic solvents. |

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment of 6-TBDMS-Raloxifene are achieved through a combination of spectroscopic and chromatographic techniques. The TBDMS group provides a distinct signature that is easily identifiable.

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the appearance of two highly shielded singlet signals corresponding to the TBDMS group: a large singlet at approximately δ 0.15-0.25 ppm for the six protons of the two methyl groups on the silicon atom (Si-(CH₃)₂), and another sharp singlet around δ 0.95-1.05 ppm for the nine protons of the tert-butyl group ((CH₃)₃-C). The absence of a phenolic -OH signal from the 6-position (which would appear around δ 9-10 ppm in Raloxifene) and the presence of the remaining 4'-OH signal are confirmatory.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 576.8 . A characteristic and often prominent fragment ion is observed at m/z 518.7 , corresponding to the loss of the tert-butyl group ([M+H - 57]⁺), a hallmark of TBDMS-protected compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum is notable for a broad O-H stretching band around 3200-3500 cm⁻¹ corresponding to the remaining 4'-hydroxyl group. Strong C-O stretching bands and Si-O-C bands will appear in the fingerprint region around 1250 cm⁻¹ and 840-920 cm⁻¹ , respectively, confirming the presence of the silyl ether.

Chromatographic Purity Assessment

A robust method for determining the purity of 6-TBDMS-Raloxifene and monitoring its synthesis or degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Program:

-

Start at 70% B.

-

Linear ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 70% B over 1 minute.

-

Equilibrate for 2 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 287 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.

Causality: The C18 column is chosen for its affinity for lipophilic molecules. The acetonitrile gradient effectively elutes the highly non-polar 6-TBDMS-Raloxifene from the column. Formic acid is used to acidify the mobile phase, ensuring the piperidine nitrogen is protonated and the phenolic hydroxyl is non-ionized, leading to sharp, symmetrical peaks.

Chemical Stability and Reactivity Profile

The dominant chemical feature of 6-TBDMS-Raloxifene is the silyl ether bond, which is stable under neutral and basic conditions but highly susceptible to cleavage under acidic or fluoride-ion-mediated conditions.

-

Stability: The compound is stable at room temperature when stored as a solid in a dry environment. In solution, it is sensitive to protic solvents, especially in the presence of acid or base catalysts, which can slowly hydrolyze the silyl ether. It should be protected from strong acids and moisture.

-

Reactivity - The Deprotection Reaction: The primary utility of this molecule as a synthetic intermediate lies in the controlled removal of the TBDMS group to regenerate the free 6-hydroxyl of Raloxifene. This is a critical step in any synthetic route where this intermediate is used.

Caption: Key deprotection strategies for 6-TBDMS-Raloxifene.

-

Setup: Dissolve 6-TBDMS-Raloxifene (1 equivalent) in anhydrous Tetrahydrofuran (THF) in a nitrogen-flushed flask.

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) dropwise over 5 minutes.

-

Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC (typically complete within 1-2 hours).

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Raloxifene can be purified by silica gel column chromatography.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by HPLC, where the disappearance of the late-eluting, lipophilic starting material (6-TBDMS-Raloxifene) and the appearance of the earlier-eluting, more polar product (Raloxifene) provides a clear endpoint. The high affinity of fluoride for silicon drives the reaction to completion, making it a highly reliable and standard method.

Synthesis and Purification Workflow

The synthesis of 6-TBDMS-Raloxifene is achieved through the regioselective silylation of Raloxifene. The 6-OH group is more sterically accessible and slightly more acidic than the 4'-OH group, allowing for selective protection under carefully controlled conditions.

Caption: Workflow for the synthesis of 6-TBDMS-Raloxifene.

Storage and Handling

To ensure the long-term integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. For long-term storage, temperatures of -20°C are recommended.

-

Handling: Use standard personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area. Avoid creating dust. Due to its high lipophilicity, care should be taken to avoid skin contact.

References

An In-depth Technical Guide to 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

CAS Number: 174264-47-2

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key silylated intermediate in the synthesis of Raloxifene metabolites. Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women. Understanding its metabolism is paramount for elucidating its complete pharmacological profile. This document details the chemical identity, a proposed synthetic pathway, analytical characterization methods, and the principal application of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene in the production of Raloxifene-6-glucuronide, a major metabolite. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of SERMs and their metabolic pathways.

Introduction: The Significance of Raloxifene and its Metabolites

Raloxifene exerts its therapeutic effects by acting as an estrogen agonist in some tissues, such as bone, while functioning as an antagonist in others, like breast and uterine tissues.[1] This tissue-selective activity makes it a valuable tool in managing postmenopausal health. The in vivo journey of Raloxifene is marked by extensive phase II metabolism, primarily through glucuronidation, leading to the formation of Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.[2][3] These glucuronide metabolites constitute a significant portion of the circulating drug-related species and are crucial to understanding the overall pharmacokinetics and disposition of Raloxifene.[2][3]

To thoroughly investigate the biological activities and potential toxicities of these metabolites, researchers require access to pure standards. Chemical synthesis is often the most efficient route to obtain these standards in sufficient quantities. The synthesis of Raloxifene-6-glucuronide necessitates the regioselective protection of the two phenolic hydroxyl groups present in the Raloxifene molecule. This is where 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene emerges as a pivotal intermediate.

Chemical Identity and Properties

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a derivative of Raloxifene where the hydroxyl group at the 6-position of the benzothiophene core is protected as a tert-butyldimethylsilyl (TBDMS) ether.

| Property | Value | Source(s) |

| CAS Number | 174264-47-2 | [3][4] |

| Molecular Formula | C₃₄H₄₁NO₄SSi | [4] |

| Molecular Weight | 587.84 g/mol | [4] |

| Synonyms | 6-(tert-Butyldimethylsilyloxy)-4'-hydroxy Raloxifene | |

| Isomeric CAS | 174264-46-1 (4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene) | [5][6] |

The strategic placement of the bulky TBDMS group at the 6-position allows for the subsequent chemical manipulation of the unprotected 4'-hydroxyl group, primarily for the introduction of the glucuronic acid moiety. The stability of the TBDMS ether under various reaction conditions, coupled with its facile removal under specific fluoride-mediated or acidic conditions, makes it an ideal protecting group for this synthetic strategy.[7]

Synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene: A Proposed Protocol

The key to the selective silylation of the 6-hydroxyl group over the 4'-hydroxyl group lies in the difference in their acidity. The 6-hydroxyl group on the benzothiophene ring is generally more acidic than the 4'-hydroxyl group on the phenyl ring. This difference can be exploited to achieve regioselective protection.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.

Step-by-Step Experimental Protocol

Materials:

-

Raloxifene hydrochloride

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Raloxifene Free Base: Raloxifene hydrochloride is converted to its free base by dissolving it in a suitable solvent (e.g., a mixture of water and an organic solvent like ethyl acetate) and neutralizing with a base such as sodium bicarbonate until the aqueous layer is basic. The organic layer is then separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Selective Silylation:

-

To a solution of Raloxifene free base in anhydrous DMF, add imidazole (approximately 1.1 equivalents).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 1.05 equivalents) in anhydrous DMF to the reaction mixture. The slight excess of imidazole helps to catalyze the reaction.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours at room temperature. The greater acidity of the 6-OH group should favor its selective silylation.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove DMF and any remaining imidazole salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for instance, with increasing percentages of ethyl acetate in hexane, should effectively separate the desired monosilylated product from any unreacted Raloxifene, the disilylated byproduct, and the isomeric 4'-silylated product.

-

Analytical Characterization

The synthesized 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show the characteristic signals for the Raloxifene backbone, along with new signals corresponding to the tert-butyl group (a singlet at approximately 1.0 ppm) and the two methyl groups on the silicon atom (a singlet at approximately 0.2 ppm). The disappearance of the phenolic proton signal for the 6-hydroxyl group and the retention of the 4'-hydroxyl proton signal would confirm the regioselectivity.

-

¹³C NMR will show additional signals for the TBDMS group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₃₄H₄₁NO₄SSi) by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the remaining O-H stretch of the 4'-hydroxyl group, along with characteristic absorptions for the aromatic rings, the ketone carbonyl group, and the Si-C and Si-O bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the synthesized compound.

Application in the Synthesis of Raloxifene-6-glucuronide

The primary and most critical application of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is as a protected intermediate in the chemical synthesis of Raloxifene-6-glucuronide.[9] The free 4'-hydroxyl group in the silylated intermediate allows for the regioselective coupling with a protected glucuronic acid donor.

Glucuronidation Workflow

Caption: Synthetic route to Raloxifene-6-glucuronide via the silylated intermediate.

The glycosylation reaction is typically carried out using a protected glucuronic acid donor, such as a trichloroacetimidate or a bromide, under the promotion of a suitable Lewis acid. Following the successful coupling, a global deprotection step is employed to remove the silyl protecting group from the 6-position and the protecting groups from the glucuronic acid moiety (e.g., esters and acetals), yielding the final Raloxifene-6-glucuronide.

Conclusion

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a crucial, yet often unheralded, intermediate in the field of drug metabolism research. Its value lies in enabling the efficient and regioselective synthesis of Raloxifene-6-glucuronide, a major metabolite of the widely prescribed SERM, Raloxifene. This technical guide has provided a detailed overview of its chemical properties, a proposed synthetic protocol, and its primary application. The availability of a reliable synthetic route to this intermediate is essential for the continued investigation of Raloxifene's metabolic fate and its overall pharmacological and toxicological profile.

References

- Sun, D., Jones, N. R., Manni, A., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719–730.

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Raloxifene-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 174264-46-1 | Product Name : 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879-884.

- Ogilvie, K. K., & Entwistle, D. W. (1979). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.

-

Wikipedia. (2023, November 18). tert-Butyldiphenylsilyl. Retrieved from [Link]

-

PCR Society. (n.d.). 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4. Retrieved from [Link]

-

Hammond Cell Tech. (n.d.). 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Retrieved from [Link]

- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024).

-

PubChem. (n.d.). Raloxifene. Retrieved from [Link]

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-35.

- Zaraei, S. O., Dohle, W., Anbar, H. S., et al. (2024). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents.

- Bathini, P. K., & Rama, V. (2014). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 515-517.

- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024).

- Gundu, C., Yarragudi, S. B., Byragoni, S., et al. (2022). Formulation and Characterization of Raloxifene Nanostructured Lipid Carriers for Permeability and Uptake Enhancement Applications. ASSAY and Drug Development Technologies, 20(4), 195-206.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Silylated Raloxifene Intermediates: A Technical Guide to Molecular Weight Determination and Synthetic Strategy

Abstract

This technical guide provides a detailed analysis of the molecular weight determination for silylated intermediates of Raloxifene, a selective estrogen receptor modulator (SERM). Aimed at researchers, scientists, and professionals in drug development, this document elucidates the rationale behind using silyl protecting groups in the synthesis of Raloxifene, offers a step-by-step methodology for calculating the molecular weights of common silylated derivatives, and presents a validated experimental protocol. By integrating theoretical calculations with practical synthetic considerations, this guide serves as an essential resource for chemists engaged in the synthesis of Raloxifene and its analogs.

Introduction: The Role of Silylation in Raloxifene Synthesis

Raloxifene is a potent benzothiophene-based selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3] Its chemical structure features two phenolic hydroxyl groups which are reactive sites that can interfere with certain synthetic transformations.[4] To achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses, these hydroxyl groups are often temporarily protected.

Silylation, the introduction of a silyl group (such as trimethylsilyl or tert-butyldimethylsilyl) to form a silyl ether, is a cornerstone of modern organic synthesis for the protection of alcohols.[5][6][7] Silyl ethers are advantageous due to their ease of formation under mild conditions, stability to a wide range of reagents, and straightforward removal (deprotection) with fluoride ions or acid.[7][8][9] The choice of the specific silyl group allows for tunable stability, with bulkier groups like tert-butyldimethylsilyl (TBDMS) offering greater stability compared to the smaller trimethylsilyl (TMS) group.[7][8][10]

This guide will focus on the quantitative impact of silylation on the molecular weight of Raloxifene intermediates, a critical parameter for reaction monitoring, characterization, and stoichiometric calculations.

Molecular Structure and Unprotected Intermediate

The foundational molecule, Raloxifene, has the chemical formula C₂₈H₂₇NO₄S.[4][11] Its molecular weight as a free base is approximately 473.58 g/mol .[3] The hydrochloride salt, the common pharmaceutical form, has a molecular weight of approximately 510.04 g/mol .[3][12][13] For the purpose of synthetic chemistry calculations, we will consider the free base.

The structure of Raloxifene reveals two phenolic hydroxyl (-OH) groups that are the primary sites for silylation.

Calculation of Molecular Weights for Silylated Intermediates

The molecular weight of the silylated Raloxifene intermediate is the sum of the molecular weight of the Raloxifene core and the molecular weight of the added silyl group(s), minus the molecular weight of the hydrogen atom(s) replaced.

Molecular Weight of Common Silyl Groups

Two of the most prevalent silylating agents in organic synthesis are used here for calculation:

-

Trimethylsilyl (TMS) Group: Comprising one silicon atom and three methyl groups (-Si(CH₃)₃), the TMS group has a molecular formula of C₃H₉Si.[14][15] Its molecular weight is approximately 73.19 g/mol .[14][15]

-

tert-Butyldimethylsilyl (TBDMS or TBS) Group: This bulkier group consists of one silicon atom, two methyl groups, and one tert-butyl group (-Si(CH₃)₂(C(CH₃)₃)). Its molecular formula is C₆H₁₅Si. The molecular weight of the corresponding silyl chloride is 150.72 g/mol .[16][17][18]

Step-by-Step Molecular Weight Calculations

The molecular weight of the Raloxifene free base is 473.58 g/mol .[3] During silylation, a hydrogen atom (atomic weight ~1.01 g/mol ) from each hydroxyl group is replaced by a silyl group.

-

Mono-trimethylsilyl (Mono-TMS) Raloxifene:

-

Molecular Weight = (MW of Raloxifene) + (MW of TMS) - (MW of H)

-

Molecular Weight = 473.58 + 73.19 - 1.01 = 545.76 g/mol

-

-

Di-trimethylsilyl (Di-TMS) Raloxifene:

-

Molecular Weight = (MW of Raloxifene) + 2 * (MW of TMS) - 2 * (MW of H)

-

Molecular Weight = 473.58 + 2 * (73.19) - 2 * (1.01) = 617.94 g/mol

-

-

Mono-tert-butyldimethylsilyl (Mono-TBDMS) Raloxifene:

-

To calculate the weight of the TBDMS group, we subtract the chlorine atom from TBDMSCl: 150.72 g/mol (TBDMSCl) - 35.45 g/mol (Cl) = 115.27 g/mol (TBDMS group).

-

Molecular Weight = (MW of Raloxifene) + (MW of TBDMS) - (MW of H)

-

Molecular Weight = 473.58 + 115.27 - 1.01 = 587.84 g/mol

-

-

Di-tert-butyldimethylsilyl (Di-TBDMS) Raloxifene:

-

Molecular Weight = (MW of Raloxifene) + 2 * (MW of TBDMS) - 2 * (MW of H)

-

Molecular Weight = 473.58 + 2 * (115.27) - 2 * (1.01) = 702.10 g/mol

-

Data Summary

The calculated molecular weights are summarized in the table below for quick reference.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Raloxifene (free base) | C₂₈H₂₇NO₄S | 473.58 |

| Mono-TMS-Raloxifene | C₃₁H₃₅NO₄SSi | 545.76 |

| Di-TMS-Raloxifene | C₃₄H₄₃NO₄SSi₂ | 617.94 |

| Mono-TBDMS-Raloxifene | C₃₄H₄₁NO₄SSi | 587.84 |

| Di-TBDMS-Raloxifene | C₄₀H₅₅NO₄SSi₂ | 702.10 |

Experimental Protocol: TBDMS Protection of Raloxifene

This protocol describes a general procedure for the di-silylation of Raloxifene using tert-butyldimethylsilyl chloride (TBDMSCl), a common and robust silylating agent.[17][19][20]

Materials:

-

Raloxifene (free base)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Raloxifene (1 equivalent).

-

Dissolve the Raloxifene in anhydrous DMF.

-

Add imidazole (2.5 equivalents). Stir until dissolved.

-

Add TBDMSCl (2.2 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Di-TBDMS-Raloxifene.

Visualization of the Silylation Workflow

The following diagram illustrates the general workflow for the protection of Raloxifene's hydroxyl groups using a silylating agent.

Caption: Workflow for the silylation of Raloxifene.

Conclusion

The strategic use of silyl protecting groups is integral to the efficient synthesis of complex molecules like Raloxifene. This guide has provided a comprehensive overview of the molecular weight calculations for key silylated intermediates, grounded in the fundamental principles of organic chemistry. The presented protocol and workflow diagram offer practical insights for laboratory execution. Accurate knowledge of these molecular weights is indispensable for researchers in process development, analytical chemistry, and medicinal chemistry to ensure the integrity and efficiency of the synthetic route.

References

-

Wikipedia. Raloxifene. [Link]

-

PubChem. Raloxifene. National Institutes of Health. [Link]

-

PubChem. Raloxifene Hydrochloride. National Institutes of Health. [Link]

-

PubChem. Trimethylsilyl radical. National Institutes of Health. [Link]

-

Grokipedia. Trimethylsilyl group. [Link]

-

PubChem. Silyl. National Institutes of Health. [Link]

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl). [Link]

-

Wikipedia. Trimethylsilyl group. [Link]

-

Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]

-

PubChem. tert-Butyldimethylsilyl chloride. National Institutes of Health. [Link]

-

Wikipedia. Trimethylsilane. [Link]

-

PubMed. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

Wikipedia. Silylation. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

-

Grokipedia. Silyl protecting groups. [Link]

-

ResearchGate. Chapter 5: Synthesis of Raloxifene. [Link]

-

Pavan kumar Bathini, et al. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. [Link]

-

Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. [Link]

-

ResearchGate. Scheme for the synthesis of Raloxifene. [Link]

-

Pharmaffiliates. Raloxifene-impurities. [Link]

-

Wikipedia. Silyl ether. [Link]

-

New Drug Approvals. RALOXIFENE. [Link]

-

chemeurope.com. Silyl ether. [Link]

-

Gelest. Silyl Groups. [Link]

-

Pharmaffiliates. Raloxifene Hydrochloride-impurities. [Link]

Sources

- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. Silylation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. Silyl_ether [chemeurope.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Raloxifene - Wikipedia [en.wikipedia.org]

- 12. medkoo.com [medkoo.com]

- 13. Raloxifene Hydrochloride | C28H28ClNO4S | CID 54900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Trimethylsilyl (16571-41-8) for sale [vulcanchem.com]

- 16. 叔丁基二甲基氯硅烷 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 18. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CAS # 18162-48-6, tert-Butyldimethylsilyl chloride, TBSCl, tert-Butylchlorodimethylsilane, t-Butyldimethylsilyl chloride, t-Butyldimethylchlorosilane, TBDMCS, t-Butyl Dimethyl Chlorsilane - chemBlink [chemblink.com]

- 20. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Structure Elucidation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key derivative of the selective estrogen receptor modulator (SERM), Raloxifene. Designed for researchers, medicinal chemists, and analytical scientists in drug development, this document moves beyond a simple recitation of methods. It details the causality behind the selection of a synergistic suite of analytical techniques, including high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and vibrational/electronic spectroscopy. By integrating data from these orthogonal methods, we present a self-validating workflow to confirm the molecular formula, establish atomic connectivity, and verify the specific regiochemistry of silylation. This guide includes detailed experimental protocols, data interpretation strategies, and visual workflows to serve as a practical reference for the characterization of complex pharmaceutical compounds.

Introduction: The Significance of Raloxifene and its Derivatives

Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] Its therapeutic value stems from its ability to exert tissue-specific estrogenic or anti-estrogenic effects.[2] The development of Raloxifene derivatives is a critical area of research aimed at refining tissue selectivity, improving pharmacokinetic profiles, and exploring new therapeutic applications.[1][4]

The target molecule, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, is a synthetic derivative where the phenolic hydroxyl group at the 6-position of the benzothiophene core is protected with a tert-butyldimethylsilyl (TBDMS) group.[5] This modification is often a strategic step in multi-step syntheses to enable further chemical transformations at other positions of the Raloxifene scaffold.[6][7] Given the presence of multiple hydroxyl groups in the parent Raloxifene molecule, confirming the precise location of the bulky TBDMS group is a non-trivial analytical challenge. This guide outlines a robust and logical workflow to achieve this confirmation with a high degree of confidence.

The Analytical Challenge: Proposed Structure and Elucidation Strategy

The core of our investigation is to confirm the structure shown below, specifically verifying that the TBDMS group is located at the 6-position and not at the 4'-position.

Proposed Structure:

Figure 1: Proposed chemical structure of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.

Figure 1: Proposed chemical structure of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.

A definitive structure elucidation requires a multi-pronged approach where each technique provides a unique piece of the puzzle. A reliance on a single method is insufficient; for instance, while mass spectrometry can confirm the elemental composition, it cannot definitively distinguish between isomers. Conversely, while NMR can define the carbon-hydrogen framework, it relies on the molecular formula provided by mass spectrometry for completeness. Our strategy, therefore, is to integrate high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, supported by infrared and UV-Vis spectroscopy.

The following workflow illustrates the logical progression of this integrated analytical approach.

Mass Spectrometry: Defining the Elemental Composition and Framework

Mass spectrometry is the first critical step, providing the molecular weight and elemental composition, which are foundational for interpreting all other data.[8]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard-resolution MS for its ability to measure mass-to-charge ratios (m/z) with extreme precision (typically within 5 ppm).[9][10] This high accuracy allows for the determination of a unique elemental formula, effectively distinguishing the target compound from other molecules with the same nominal mass but different atomic compositions.

For 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (C₂₈H₃₁NO₄SSi), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS)

Causality: Once the precursor ion's formula is established via HRMS, MS/MS is employed to induce fragmentation.[8][11] The resulting product ions provide vital clues about the molecule's connectivity. By analyzing the mass losses, we can identify characteristic pieces of the structure, such as the piperidinyl-ethoxy side chain, the benzoyl group, and the silyl protecting group. For example, a characteristic neutral loss of 57 Da (C₄H₉) would strongly suggest the presence of a tert-butyl group from the TBDMS moiety.

NMR Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, providing atom-level information on connectivity and spatial relationships.[12][13] A combination of 1D and 2D experiments is essential for a complete assignment.[14]

1D NMR: ¹H and ¹³C/DEPT

-

¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons. Key expected signals for our target molecule include:

-

TBDMS Group: Two sharp singlets. One integrating to 9H around δ 0.95-1.05 ppm (the tert-butyl protons) and another integrating to 6H around δ 0.00-0.15 ppm (the two silicon-methyl protons).[15] The presence of these signals is a primary indicator of successful silylation.

-

Aromatic Protons: A complex series of doublets and triplets in the δ 6.5-8.0 ppm region, corresponding to the protons on the benzothiophene and phenyl rings. The specific splitting patterns and chemical shifts are highly sensitive to the substitution pattern.

-

Piperidinyl-ethoxy Chain: A series of multiplets in the δ 1.5-4.5 ppm range.

-

Phenolic OH: A broad singlet (its position is concentration and solvent dependent) corresponding to the free hydroxyl at the 4'-position.

-

-

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The accompanying DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary carbons, which is crucial for assigning the carbon skeleton.

2D NMR: COSY, HSQC, and HMBC

Causality: While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[16][17] This suite of experiments is the key to distinguishing the 6-silyl isomer from the 4'-silyl isomer.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is used to trace out the connectivity within isolated spin systems, such as the protons on a specific aromatic ring or within the piperidinyl-ethoxy side chain.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[18] It allows for the unambiguous assignment of carbon signals for all protonated carbons, mapping the information from the ¹H spectrum onto the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific analytical problem. HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[14] To confirm the 6-O-silyl structure, we would look for a correlation between the protons of the silyl methyl groups (δ ~0.1 ppm) and the carbon at the 6-position of the benzothiophene ring (C6). The absence of a correlation between these silyl protons and any carbons on the 4'-hydroxyphenyl ring, coupled with the presence of a free phenolic OH in the ¹H NMR, would definitively rule out the 4'-silyl isomer.

The logical flow of integrating these NMR experiments is visualized below.

Predicted NMR Data Summary

The following table summarizes the key predicted NMR data that would be used to confirm the structure of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.

| Data Type | Signal Source | Expected Chemical Shift (ppm) | Key Correlation / Information Provided |

| ¹H NMR | Si-(CH₃)₂ | ~0.1 (s, 6H) | Confirms presence of TBDMS group.[15] |

| ¹H NMR | Si-C(CH₃)₃ | ~1.0 (s, 9H) | Confirms presence of TBDMS group.[15] |

| ¹H NMR | 4'-OH | Variable (broad s, 1H) | Indicates a free phenolic hydroxyl group. |

| HMBC | Si-(CH₃)₂ protons to Benzothiophene C6 | δH ~0.1 → δC ~155-160 | CRITICAL: This 3-bond correlation (H-Si-O-C6) unambiguously confirms the silyl group is attached at the 6-position. |

| HMBC | Aromatic H5 or H7 to Benzothiophene C6 | δH ~7.0-7.5 → δC ~155-160 | Corroborates the assignment of C6. |

| COSY | Aromatic Protons | δH ~6.5-8.0 | Establishes intra-ring proton coupling networks, helping to assign specific protons on the benzothiophene and phenyl rings. |

| HSQC | All C-H pairs | N/A | Correlates every aromatic proton to its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.[18] |

Supporting Spectroscopic Data

While NMR and MS form the core of the elucidation, FT-IR and UV-Vis spectroscopy provide rapid, complementary data that serve as a valuable cross-check.[19]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups.[20] The spectrum should display:

-

A broad O-H stretching band around 3200-3500 cm⁻¹, confirming the presence of the free 4'-hydroxyl group.

-

A strong C=O stretching band for the ketone, expected around 1630-1650 cm⁻¹.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

Strong Si-C stretching vibrations, typically around 840 cm⁻¹ and 1250 cm⁻¹, confirming the presence of the TBDMS group.[15]

-

-

UV-Vis Spectroscopy: This technique analyzes the electronic transitions within the molecule's chromophore.[21][22] The complex conjugated system of the benzothiophene core of Raloxifene gives it a characteristic UV absorption profile.[2] The UV-Vis spectrum of the silylated derivative is expected to be very similar to that of Raloxifene itself, confirming that the core chromophore remains intact.

Detailed Experimental Protocols

The following protocols are representative methodologies for acquiring the data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF analyzer, coupled to an HPLC system.[9]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.

-

Analysis: Infuse the sample or inject a small volume onto the LC system. Acquire data in full scan mode over a relevant m/z range (e.g., 150-1000).

-

Data Processing: Determine the m/z of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical mass for C₂₈H₃₂NO₄SSi⁺.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for both ¹H and ¹³C detection.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

-

-

2D Experiments:

-

COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum.

-

HSQC: Acquire a gradient-enhanced sensitivity-improved HSQC spectrum optimized for one-bond J-coupling (~145 Hz).

-

HMBC: Acquire a gradient-enhanced HMBC spectrum. Crucially, optimize the experiment for long-range coupling constants (e.g., set to 8 Hz) to ensure observation of multi-bond correlations. [17]

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Reference the spectra to the residual solvent peak. Analyze the cross-peaks in the 2D spectra to build the connectivity map.

Conclusion: A Self-Validating System for Structure Confirmation

The structure elucidation of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a prime example of the necessity of a holistic, multi-technique analytical approach. Each piece of data serves to validate the others in a self-confirming loop. HRMS provides the elemental formula, which sets the boundary conditions for NMR analysis. 1D NMR identifies the constituent parts, including the critical TBDMS and hydroxyl functional groups, which are then confirmed by FT-IR. Finally, a suite of 2D NMR experiments, particularly HMBC, provides the definitive, unambiguous evidence of connectivity, allowing for the confident assignment of the silyl group's regiochemistry. This integrated workflow ensures the highest level of scientific integrity and is an essential strategy in modern pharmaceutical development and research.

References

- Benchchem. A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data. Benchchem. Accessed January 12, 2026.

- Gelest. Silyl Groups. Gelest Technical Library. Accessed January 12, 2026.

- Dadiboyena, S. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. 2012.

- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. UCLA Department of Chemistry and Biochemistry. Accessed January 12, 2026.

- ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis.

- Donegan, M., et al.

- Patsnap. Comparing FTIR and UV-Vis for Chemical Analysis.

- Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Accessed January 12, 2026.

- Ogilvie, K. K., & Entwistle, D. W. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.

- Menon, R.G. How does FTIR spectroscopy and UV-Vis spectroscopy complement with each other?

- Common Organic Chemistry. tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry. Accessed January 12, 2026.

- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. Research Journal of Pharmacy and Technology. 2017.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic-Chemistry.org. Accessed January 12, 2026.

- New Drug Approvals. RALOXIFENE. New Drug Approvals. 2020.

- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Accessed January 12, 2026.

- Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Accessed January 12, 2026.

- Kwan, E. E., & Huang, S. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. 2008.

- Wikipedia. Raloxifene. Wikipedia. Accessed January 12, 2026.

- Royal Society of Chemistry. Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. 2017.

- Lin, Y., et al. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Journal of the American Chemical Society. 2021.

- van de Merbel, N. High-resolution mass spectrometry for the quantification of biopharmaceuticals. Bioanalysis Zone. 2018.

- BenchChem. A Comparative Analysis of Raloxifene and Its Derivatives: A Guide for Researchers. BenchChem. 2025.

- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.

- Hans, J., et al. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Elyashberg, M. E. Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Reviews. 2016.

- Cid, M., & Bravo, J. (Eds.). Structure Elucidation in Organic Chemistry. Wiley-VCH. 2015.

- Honeyman Laboratories. FTIR and UV-Vis Spectroscopy.

- Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

- Emery Pharma.

- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids.

- Trontelj, J., et al. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmaceutical Research. 2005.

- Patel, P., & Kumar, V. Analytical Review on Raloxifene -An Estrogen Receptor Modulator in Different Pharmaceutical Formulations and Biological Fluids. Semantic Scholar. 2017.

- ChemicalBook. Raloxifene hydrochloride CAS#: 82640-04-8. ChemicalBook. Accessed January 12, 2026.

- Dodge, J. A., et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. 2020.

- Studylib. 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib.net. Accessed January 12, 2026.

- Blinov, K. A., et al. An example of a table containing 13C-1H HMBC data.

- ChemicalBook. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- Hesso, A.

- SpectraBase. (2R,4R,8S)-9-TERT.-BUTYLDIMETHYLSILYL-P-MENTH-1-(7)-ENE-2,8,9-TRIOL - [13C NMR]. Wiley. Accessed January 12, 2026.

- Benchchem. Comparative Analysis of Silyl Protecting Groups for D-Galactal: A Focus on 1H and 13C NMR Characterization of 6-O-(tert-Butyldim. Benchchem. Accessed January 12, 2026.

- Onofrei, D. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Accessed January 12, 2026.

- Hammond Cell Tech. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Hammond Cell Tech. Accessed January 12, 2026.

- Inspira Advantage.

- Natera, R., et al. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.

- IGNOU. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. eGyanKosh. Accessed January 12, 2026.

- CNSD. 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4. Conference on Nonlinear Systems Biology and Dynamics. Accessed January 12, 2026.

- Pérez-Parada, A., et al. Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection.

Sources

- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. Raloxifene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Hammond Cell Tech [hammondcelltech.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmafocusamerica.com [pharmafocusamerica.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. emerypharma.com [emerypharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. studylib.net [studylib.net]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]

- 20. copbela.org [copbela.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

role of TBDMS group in Raloxifene synthesis

An In-depth Technical Guide on the Role of the TBDMS Group in Raloxifene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women and is also used to reduce the risk of invasive breast cancer. Its synthesis is a complex process that necessitates the use of protecting groups to ensure regioselectivity and high yields. This guide provides a detailed examination of the pivotal role of the tert-Butyldimethylsilyl (TBDMS) group in the synthesis of Raloxifene. We will explore the chemical rationale for its use, detail the experimental protocols for its application and removal, and provide insights into the optimization of these steps, grounded in authoritative scientific literature.

Introduction: The Synthetic Challenge of Raloxifene

The molecular architecture of Raloxifene, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidinoethoxy)phenyl]methanone, features two phenolic hydroxyl groups. These groups are chemically similar, presenting a significant challenge in achieving selective functionalization during synthesis. Uncontrolled reactions can lead to a mixture of products, reducing the overall yield and requiring extensive purification. To circumvent this, a protecting group strategy is employed to temporarily block one of the hydroxyl groups, directing the reaction to the desired site.

The choice of the protecting group is paramount and is dictated by several factors:

-

Ease of Introduction and Removal: The protecting group must be introduced and removed under conditions that do not compromise the integrity of the rest of the molecule.

-

Stability: It must be robust enough to withstand various reaction conditions throughout the synthetic sequence.

-

Selectivity: It should ideally react with one functional group over another, if desired.

The tert-Butyldimethylsilyl (TBDMS) Group: A Strategic Choice

The tert-Butyldimethylsilyl (TBDMS) group, also known as the TBDMS ether when protecting a hydroxyl group, has emerged as a highly effective choice in the synthesis of Raloxifene and other complex molecules. Its utility stems from a unique combination of steric and electronic properties.

Causality Behind Experimental Choices:

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the silyl ether, rendering it stable to a wide range of reagents and reaction conditions, including mildly acidic and basic environments.

-

Selective Deprotection: Despite its stability, the TBDMS group can be readily cleaved under specific conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). This orthogonality allows for its removal without affecting other sensitive functional groups in the molecule.

Application of TBDMS in Raloxifene Synthesis: A Workflow

The most common synthetic route to Raloxifene involves the acylation of a substituted benzothiophene with a benzoyl derivative. The TBDMS group is typically employed to protect the hydroxyl group on the benzothiophene moiety.

Figure 1: Workflow of TBDMS protection in Raloxifene synthesis.

Experimental Protocol: Protection of the Phenolic Hydroxyl Group

This protocol describes the selective protection of the 6-hydroxyl group of the benzothiophene intermediate.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add imidazole, which acts as a base to deprotonate the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack. It also serves as a catalyst.

-

Introduction of Silylating Agent: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the TBDMS-protected intermediate.

Experimental Protocol: Deprotection to Yield Raloxifene

The removal of the TBDMS group is the final step in unveiling the Raloxifene molecule.

Step-by-Step Methodology:

-

Dissolution: Dissolve the TBDMS-protected acylated intermediate in a polar aprotic solvent such as tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture. The fluoride ion has a high affinity for silicon and will selectively cleave the Si-O bond.

-

Reaction Monitoring: Monitor the deprotection by TLC.

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup, extract the product, and purify by recrystallization or column chromatography to obtain pure Raloxifene.

Quantitative Data Summary

The efficiency of the protection and deprotection steps is critical for the overall yield of the synthesis.

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Protection | TBDMSCl, Imidazole | DMF | 25 | 2-4 | >95 |

| Deprotection | TBAF | THF | 25 | 1-2 | >90 |

Table 1: Typical Reaction Parameters and Yields for TBDMS Protection and Deprotection in Raloxifene Synthesis.

Mechanistic Insight: The Role of Fluoride in Deprotection

The high efficacy of fluoride ions in cleaving the TBDMS ether is a cornerstone of this synthetic strategy. The strength of the Silicon-Fluorine (Si-F) bond is significantly greater than that of the Silicon-Oxygen (Si-O) bond, providing a strong thermodynamic driving force for the reaction.

Figure 2: Mechanism of TBDMS deprotection by fluoride ion.

Conclusion: A Self-Validating System

The use of the TBDMS protecting group in Raloxifene synthesis represents a robust and efficient strategy. The high yields achieved in both the protection and deprotection steps, coupled with the mild reaction conditions, underscore its suitability. This self-validating system, where the protecting group is introduced and removed with high fidelity, is a testament to the principles of modern organic synthesis, enabling the large-scale production of this vital pharmaceutical agent. The insights provided in this guide, from the causal basis of reagent choice to detailed experimental protocols, are intended to equip researchers and drug development professionals with the knowledge to effectively implement and optimize this critical synthetic transformation.

References

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

-

Pydrin, A. O., et al. (2020). Modern Approaches to the Synthesis of Raloxifene and Its Analogues. Russian Chemical Reviews, 89(5), 553–577. [Link]

-

Shukla, A., et al. (2014). An Improved and Scalable Process for the Preparation of Raloxifene Hydrochloride. Organic Process Research & Development, 18(1), 136–141. [Link]

The Strategic Application of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene in Synthetic Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene, a key synthetic precursor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance, synthesis, and application of this intermediate in the broader context of Raloxifene chemistry. We will delve into the causality behind experimental choices, providing a robust framework for its practical application.

Introduction: The Significance of Raloxifene and its Metabolites

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] It is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] The metabolism of Raloxifene is extensive, primarily proceeding through glucuronidation to form two major metabolites: Raloxifene-6-O-glucuronide and Raloxifene-4'-O-glucuronide.[2] Understanding the biological activity and clearance pathways of these metabolites is crucial for a comprehensive pharmacological profile of the parent drug. The chemical synthesis of these metabolites, for use as analytical standards and for further biological evaluation, necessitates a sophisticated approach to selective chemical modification. This is where the strategic use of protecting groups, and specifically the title compound, becomes paramount.

The Role of Silyl Ethers in Complex Molecule Synthesis

In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing unwanted side reactions and enabling chemoselectivity.[3] Silyl ethers are widely employed for the protection of hydroxyl groups due to their ease of installation, stability under a range of reaction conditions, and typically mild deprotection protocols.

The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a robust yet readily cleavable protecting group for phenolic hydroxyls. Its steric bulk provides significant stability against a variety of non-fluoride-based reagents, allowing for selective manipulation of other functional groups within a complex molecule like Raloxifene. The choice of the TBDMS group in the synthesis of Raloxifene derivatives is a deliberate one, balancing stability with the need for efficient final deprotection.

Synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene: A Strategy of Partial Silylation

The synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is achieved through a partial silylation of Raloxifene, which possesses two phenolic hydroxyl groups at the 6 and 4' positions. This procedure intentionally uses a limited amount of the silylating agent to favor the formation of mono-silylated products. The two resulting regioisomers, 6-O-TBDMS-Raloxifene and 4'-O-TBDMS-Raloxifene, are then separated by chromatography.

Experimental Protocol: Partial Silylation of Raloxifene

-

Reagents and Materials:

-

Raloxifene

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) / Dimethylformamide (DMF) solvent system

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

-

-

Procedure:

-

Dissolve Raloxifene in a suitable solvent system such as a mixture of THF and DMF.

-

Add a catalytic amount of DMAP to the solution.

-

Slowly add a controlled molar equivalent of TBDMS-Cl (typically slightly less than one equivalent to maximize mono-silylation and minimize di-silylation).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

The crude product, a mixture of starting material, the two mono-silylated isomers, and a small amount of the di-silylated product, is then purified by silica gel column chromatography to isolate the desired 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.

-

The separation of the two isomers is achievable due to their differing polarities. The 6-O-silylated isomer, which is the focus of this guide, can then be used in subsequent synthetic steps.

Physicochemical Properties and Characterization

The introduction of the TBDMS group at the 6-position significantly alters the physicochemical properties of the Raloxifene molecule, most notably its polarity and solubility in organic solvents.

| Property | Raloxifene | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene |

| Molecular Formula | C₂₈H₂₇NO₄S | C₃₄H₄₁NO₄SSi |

| Molecular Weight | 473.58 g/mol | 587.84 g/mol |

| Appearance | Off-white to pale-yellow solid | Typically a solid |

| Solubility | Slightly soluble in water | Increased solubility in non-polar organic solvents |

Characterization of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is typically performed using a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show the characteristic signals of the Raloxifene core, along with the distinct signals for the TBDMS group, typically a singlet around 0.2 ppm for the two methyl groups and a singlet around 1.0 ppm for the tert-butyl group. The absence of the phenolic proton signal for the 6-OH group and the presence of the 4'-OH proton signal would confirm the regiochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a stretching vibration for the remaining 4'-OH group, while the characteristic broad O-H stretch for the 6-OH group will be absent.

Application as a Synthetic Precursor: The Synthesis of Raloxifene-6-O-glucuronide

The primary utility of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is as a key intermediate in the synthesis of Raloxifene-6-O-glucuronide. With the 6-hydroxyl group protected, the 4'-hydroxyl group is available for glycosylation.

Experimental Workflow: Synthesis of Raloxifene-6-O-glucuronide

Caption: Synthetic workflow for Raloxifene-6-O-glucuronide.

Detailed Protocol:

-

Glycosylation: The isolated 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is reacted with a protected glucuronic acid donor, such as methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate, under appropriate glycosylation conditions.

-

Deprotection of the Glucuronide Moiety: The resulting protected glucuronide intermediate is then subjected to saponification to hydrolyze the acetyl and methyl ester groups on the sugar moiety.

-

Deprotection of the Silyl Ether: The final step is the removal of the TBDMS protecting group from the 6-position. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent like THF. This step regenerates the free hydroxyl group, yielding the target Raloxifene-6-O-glucuronide.

Deprotection of the TBDMS Group: Regenerating the Phenolic Hydroxyl

The cleavage of the TBDMS ether is a critical final step. The choice of deprotection agent and conditions is dictated by the overall stability of the molecule.

Common Deprotection Methods

| Reagent | Conditions | Advantages | Considerations |

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Mild, highly effective for silyl ethers | Can have basic properties, may affect other sensitive groups |

| Hydrofluoric acid-pyridine (HF-Py) | Pyridine, THF | Effective for sterically hindered silyl ethers | Highly toxic and corrosive |

| Acetyl chloride in Methanol | Catalytic AcCl, MeOH | Mild, chemoselective for TBDMS over TBDPS | Can lead to transesterification with ester-containing molecules |

For the synthesis of Raloxifene-6-O-glucuronide, TBAF is a suitable choice due to its mildness and high efficiency in cleaving the TBDMS ether without affecting the newly formed glycosidic bond.

Conclusion

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a strategically important synthetic intermediate that enables the selective chemical modification of the Raloxifene core. Its synthesis through partial silylation and chromatographic separation provides a reliable route to this valuable precursor. The application of this compound in the synthesis of the major metabolite, Raloxifene-6-O-glucuronide, highlights the power of protecting group chemistry in drug development research. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and utilization of this key intermediate, empowering researchers to further explore the rich chemistry and pharmacology of Raloxifene and its derivatives.

References

-

Sun, D., Jones, N.R., Manni, A., et al. (2013). Characterization of raloxifene glucuronidation: Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719-730. [Link]

-

Kemp, D.C., Fan, P.W., & Stevens, J.C. (2002). Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance. Drug Metabolism and Disposition, 30(6), 694-700. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Retrieved from [Link]

-

New Drug Approvals. (2020). RALOXIFENE. [Link]

-

Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. (1997). Journal of Medicinal Chemistry, 40(10), 1588-1603. [Link]

- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.

- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. Synlett, 2003(05), 694-698.

Sources

The Serendipitous Silyl: A Technical Guide to the Discovery and Analysis of Silylated Intermediates in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The journey of a drug through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). A crucial chapter in this story is biotransformation, where parent drug molecules are enzymatically altered into various metabolites. While common metabolic pathways are well-documented, the discovery of atypical metabolites can provide profound insights into a drug's efficacy and safety. This technical guide delves into the fascinating and often overlooked world of silylated intermediates in drug metabolism. Historically viewed primarily as a synthetic tool for analytical derivatization, the in vivo relevance of silicon in drug molecules—either through the deliberate design of "sila-drugs" or the potential for biological silylation—presents a unique frontier in drug development. This document provides a comprehensive exploration of the formation, analytical detection, and metabolic significance of silylated compounds, equipping researchers with the knowledge to navigate this specialized area of drug metabolism.

Introduction: The Dual Identity of Silylation in Drug Metabolism

Silylation, the process of introducing a silicon-containing group into a molecule, holds a dual identity in the realm of drug metabolism. On one hand, it is a cornerstone of in vitro analytical chemistry, a derivatization technique essential for rendering polar drug metabolites volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] This application has been instrumental in the identification and quantification of a vast array of metabolites for decades.

On the other hand, the deliberate incorporation of silicon into drug candidates to create "sila-drugs" has emerged as a powerful strategy in medicinal chemistry.[3][4] By replacing a carbon atom with a silicon atom, chemists can modulate a drug's physicochemical properties, such as lipophilicity and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile.[5] The study of how these sila-drugs are metabolized provides a direct window into the in vivo formation of silylated intermediates.

This guide will navigate both facets of silylation, providing a holistic understanding for the drug development professional. We will begin by exploring the foundational role of silylation as an analytical tool before transitioning to the metabolic fate of silicon-containing drugs and the analytical strategies to uncover these unique metabolic pathways.

Silylation for Enhanced Detection: An Analytical Imperative